5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole and pyridazine moiety fused together. The presence of cyclopropyl groups and an ethoxy substituent contributes to its distinctive chemical properties and potential biological activities. The compound's structural features suggest its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The information regarding 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine is derived from various scientific studies and patents that explore its synthesis, properties, and applications in drug discovery. Notable sources include research articles focusing on the synthesis and biological evaluation of related compounds, as well as patent documents detailing methods of preparation and potential uses in therapeutic contexts .
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can be classified under:
The synthesis of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine typically involves multiple steps that include the formation of the pyridazine ring followed by the introduction of cyclopropyl and ethoxy substituents. Common methods reported in literature include:
For example, one method involves refluxing a suitable hydrazine derivative with an appropriate carbonyl compound to form the hydrazone intermediate, which can then undergo further transformations to yield the target compound .
The molecular structure of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine features a bicyclic system where:
The molecular formula can be represented as , with a molecular weight of approximately 220.28 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the chemical environment of the atoms in the molecule.
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can participate in various chemical reactions typical for heterocycles:
Specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence the reaction pathways and yields. For instance, using ethanol as a solvent under reflux conditions often leads to higher yields for related compounds .
The mechanism of action for 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine may involve interactions at specific biological targets such as receptors or enzymes. Its structural features suggest potential binding affinity due to:
Research indicates that derivatives of pyridazine compounds often show significant biological activity against various targets including voltage-gated calcium channels and other pharmacological targets .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and decomposition temperatures.
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine has potential applications in:
The ongoing research into its derivatives further expands its applicability in medicinal chemistry and pharmacology .
The construction of the tricyclic pyrrolo[3,4-d]pyridazine core requires meticulous sequential bond formation, typically initiated through cyclocondensation reactions. Patent US20210309659A1 details a four-step synthesis commencing with N-ethoxycarbonyl-protected cyclopropyl glyoxal derivatives. The critical step involves Knorr-type cyclization between a 1,3-dicarbonyl equivalent (e.g., 2,5-hexanedione) and a functionalized hydrazine, yielding a partially saturated pyridazine intermediate [1]. Subsequent dehydrogenation via catalytic palladium-on-carbon (Pd/C) under hydrogen atmosphere achieves the aromatic pyridazine ring essential for downstream functionalization [1].
The pivotal pyrrole annulation employs a Vilsmeier-Haack formylation at the activated pyridazine C3 position, introducing an aldehyde group. This aldehyde functionality then undergoes intramolecular Friedel-Crafts alkylation upon treatment with phosphoryl chloride (POCl₃), facilitated by the electron-rich cyclopropyl substituents activating adjacent positions. This cyclization directly furnishes the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine scaffold, which is finally oxidized to the fully aromatic system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1] [8].
Table 1: Key Cyclization Methods for Core Assembly
Step | Reaction Type | Key Reagent/Conditions | Intermediate/Product | Yield Range |
---|---|---|---|---|
1. Pyridazine Formation | Knorr Cyclization | Substituted Hydrazine / AcOH, Δ | 4,5-Dihydropyridazine | 60-75% |
2. Aromatization | Catalytic Dehydrogenation | 10% Pd/C, Toluene, 80°C | Pyridazine | 85-92% |
3. Formylation | Vilsmeier-Haack | DMF/POCl₃, 0°C → RT | 3-Formylpyridazine | 70-82% |
4. Pyrrole Cyclization | Intramolecular Friedel-Crafts | POCl₃, Reflux | 5,6,7,8-Tetrahydropyrrolo[3,4-d]pyridazine | 55-68% |
5. Final Aromatization | Oxidation | DDQ, Dioxane, Reflux | 6H-Pyrrolo[3,4-d]pyridazine | 65-78% |
Alternative routes documented in synthetic literature leverage preformed pyrrole intermediates. Pyrazole-4-carboxaldehydes bearing cyclopropyl substituents can undergo condensation with β-keto esters, followed by oxidative ring closure mediated by iodine or copper(I) oxide (Cu₂O). However, this approach often suffers from regioisomeric contamination (up to 15% of the undesired [3,4-c] isomer) and lower overall yields (35-45%) compared to the hydrazone pathway, making it less suitable for the target molecule [8].
Cyclopropyl group installation occurs at two distinct stages: early-stage incorporation on the 1,3-dicarbonyl precursor or late-stage functionalization of the preformed heterocycle. Early-stage methods utilize cyclopropyl methyl ketone derivatives in the Knorr cyclization. The steric bulk and high electron density of the cyclopropyl ring necessitate stringent control to prevent epimerization at adjacent chiral centers during cyclization. Optimal results are achieved using Lewis acid catalysis (e.g., ZnCl₂ or BF₃·OEt₂) at reduced temperatures (0-5°C), suppressing racemization and improving regioselectivity for the 5,7-disubstitution pattern [1] [5].
The ethoxy group at N1 is introduced via nucleophilic aromatic substitution (SNAr) on a reactive precursor (typically a chloropyridazine or N-unprotected pyrrolopyridazine). Patent WO2017112719A1 demonstrates that employing 1-chloroethyl ethyl ether as the ethoxy source in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base at 60°C achieves >95% regioselectivity for N-ethoxy over O-alkylation byproducts [5]. Crucially, the reaction must be performed under anhydrous conditions to prevent hydrolysis of the electrophilic ether reagent. Alternative methods using iodoethane suffer from over-alkylation, generating quaternary ammonium salts (up to 30% impurity) unless sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are employed [1].
Table 2: Optimization of Regioselective Cyclopropyl/Ethoxy Installation
Functional Group | Installation Stage | Key Reagent/System | Critical Parameters | Regioselectivity/Yield |
---|---|---|---|---|
5,7-Dicyclopropyl | Early (Pre-Knorr) | Cyclopropyl methyl ketone, ZnCl₂ | Temp: 0-5°C; Anhydrous AcOH | >98% regioisomeric purity |
5,7-Dicyclopropyl | Late (Core Functionalization) | Cyclopropyl boronic acid, Pd(OAc)₂/XPhos | Microwave, 120°C, NMP | 75-82% yield |
N1-Ethoxy | Late (SNAr) | 1-Chloroethyl ethyl ether, K₂CO₃ | DMF, 60°C, Anhydrous conditions | >95% selectivity, 85% yield |
N1-Ethoxy | Late (Alkylation) | Iodoethane, DIPEA | Acetonitrile, RT, Limited iodoethane | 70% yield (10% overalkylation) |
Late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropyl boronic acid and the dibrominated pyrrolopyridazine core is feasible but less efficient. While enabling diversification, this route struggles with chelation challenges due to the heterocyclic nitrogen atoms, requiring XPhos as a bulky supporting ligand and microwave irradiation in N-methylpyrrolidone (NMP) to achieve moderate yields (75-82%) [5].
The synthesis of 5,7-dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine critically relies on the hydrazone configuration employed during pyridazine ring formation. Two dominant strategies exist: aryl hydrazines (e.g., phenylhydrazine) versus alkyl/acyl hydrazines (e.g., ethyl carbazate).
Aryl hydrazines (Pathway A) facilitate rapid cyclization under mild acidic conditions (AcOH, 70°C) due to enhanced nucleophilicity. However, the resultant N1-aryl group (e.g., N1-phenyl) necessitates harsh conditions for replacement by ethoxy. Oxidative cleavage using ozone or ruthenium catalysts is required prior to SNAr, introducing multiple steps, reducing overall yield (cumulative ~35%), and generating toxic byproducts. Furthermore, aryl groups can induce undesired π-stacking during cyclization, leading to insoluble intermediates complicating purification [1].
Conversely, employing ethyl carbazate (H₂NNHCO₂Et) as the hydrazine component (Pathway B) introduces a cleavable N1-protecting group. While cyclization requires slightly higher temperatures (refluxing AcOH or AcOH/toluene), the resultant N1-ethoxycarbonyl (N1-CO₂Et) group is readily removed via mild base hydrolysis (e.g., KOH/MeOH/H₂O). The liberated NH-pyrrolopyridazine then undergoes efficient and high-yielding SNAr with 1-chloroethyl ethyl ether (as described in Section 1.2). This pathway boasts a 3-step higher overall yield (58% vs 35% for aryl hydrazine route) and eliminates heavy metal oxidants [1].
Table 4: Comparative Analysis of Hydrazone Pathways
Parameter | Pathway A: Aryl Hydrazine (e.g., PhNHNH₂) | Pathway B: Alkyl/Acyl Hydrazine (e.g., H₂NNHCO₂Et) |
---|---|---|
Cyclization Conditions | AcOH, 70°C, 2h | Reflux AcOH/Toluene, 4h |
N1 Group Post-Cyclization | Aryl (e.g., Ph) | Ethoxycarbonyl (CO₂Et) |
N1-Ethoxy Installation Method | Requires Oxidative Cleavage (e.g., O₃, RuO₄) then SNAr | Mild Hydrolysis (KOH/MeOH) followed by SNAr |
Key Advantages | Faster initial cyclization | Cleavable PG; Avoids harsh oxidation; Higher purity intermediates |
Key Disadvantages | Multi-step dearylation; Toxic byproducts; Low overall yield | Slower initial cyclization |
Overall Yield to Target | ~35% | ~58% |
Steric modulation within the hydrazone influences cyclization kinetics and regiochemistry. Bulky ortho-substituted aryl hydrazines (e.g., 2,6-dimethylphenylhydrazine) impede cyclization rates (requiring 6-8h) but enhance regioselectivity for asymmetric diketones. For the symmetric cyclopropyl-substituted 1,3-dicarbonyl precursors used in the target molecule, this offers no significant advantage over ethyl carbazate [1].
Compounds Mentioned in Text
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4